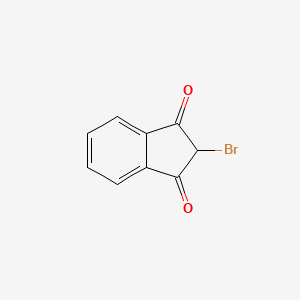

2-Bromo-1h-indene-1,3(2h)-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromoindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSJIJDUPBUBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291677 | |

| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-63-3 | |

| Record name | 7319-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-indandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 1h Indene 1,3 2h Dione and Its Derivatives

Direct Bromination Strategies

The direct introduction of a bromine atom onto the indane-1,3-dione scaffold is a primary route to obtaining 2-Bromo-1H-indene-1,3(2H)-dione. The regioselectivity of this reaction is highly dependent on the chosen methodology and reaction conditions.

Selective α-Bromination Protocols for Indanone Scaffolds

The carbon at the C-2 position of the 1,3-indandione (B147059) nucleus is situated between two carbonyl groups, making it an active methylene (B1212753) position wikipedia.org. This inherent reactivity facilitates electrophilic substitution, such as bromination, specifically at this α-position wikipedia.org.

For the related indanone scaffolds, selective α-bromination can be achieved under controlled conditions. For example, the bromination of 1-indanone (B140024) using bromine in acetic acid leads to the formation of the α-monobrominated product nih.gov. In the case of 1,3-indandione, the C-2 position is highly activated, and bromination readily occurs there to yield 2-bromo-1,3-indandione wikipedia.org. Achieving mono-bromination requires careful control of stoichiometry to prevent the formation of di-brominated byproducts like 2,2-dibromo-1H-indene-1,3(2H)-dione .

Photochemical Bromination Methods for Indan-1-one Derivatives

Photochemical methods offer an alternative pathway for the bromination of indanone derivatives, often leading to different product distributions compared to thermal reactions. The photobromination of indan-1-one in a solvent such as carbon tetrachloride has been studied, yielding a mixture of products tubitak.gov.trtubitak.gov.tr. Among the products identified is 2,2-dibromoindan-1,3-dione, which suggests that the reaction can involve oxidation of the indan-1-one structure alongside bromination tubitak.gov.trtubitak.gov.tr. The experimental setup for such reactions can involve internal irradiation with a high-wattage projector lamp tubitak.gov.tr.

More advanced techniques utilizing microfluidic reactors have also been developed for photochemical reactions. The bromination of 1-indanone has been successfully performed in an FEP microfluidic reactor using N-bromosuccinimide (NBS) as the bromine source and acetonitrile (B52724) as the solvent, with irradiation provided by a UV lamp researchgate.net. This method allows for excellent control over reaction parameters such as flow rate and light intensity, potentially improving yield and selectivity researchgate.net.

Influence of Reaction Conditions, Solvents, and Catalysts on Bromination Regioselectivity

The outcome of the bromination of indanone scaffolds is profoundly influenced by the specific reaction conditions employed, including the choice of solvent, the presence of acids or bases, and the use of catalysts. The regioselectivity—whether bromination occurs on the aliphatic α-carbon or the aromatic ring—can be precisely controlled.

Studies on 5,6-disubstituted-indan-1-ones have shown that the reaction medium dictates the position of bromination. For instance, treating 5,6-dimethoxyindan-1-one with bromine in acetic acid results in dibromination at the C-2 and C-4 positions nih.govresearchgate.net. In stark contrast, performing the reaction in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) at low temperatures directs monobromination to the aromatic ring at the C-4 position nih.govresearchgate.net. For the parent 1-indanone, bromination in acetic acid yields the α-monobromo derivative, while using KOH as a base leads to the formation of the α,α-dibromo product nih.gov.

Catalysts can also play a crucial role. Lewis acids such as ferric chloride (FeCl₃) can be used to direct bromination to specific sites by coordinating with the carbonyl groups researchgate.net. Temperature is another critical factor; lower temperatures may favor the kinetically controlled product, such as the 2-bromo derivative, over thermodynamically more stable isomers .

| Substrate | Brominating Agent/Conditions | Product(s) | Yield | Reference |

| 5,6-Dimethoxyindan-1-one | Br₂ in Acetic Acid, RT | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.govresearchgate.net |

| 5,6-Dimethoxyindan-1-one | Br₂ with KOH, ~0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | 79% | nih.govresearchgate.net |

| 5,6-Dimethoxyindan-1-one | Br₂ with K₂CO₃, ~0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | 81% | nih.govresearchgate.net |

| 1-Indanone | Br₂ in Acetic Acid, RT | 2-Bromoindan-1-one | - | nih.gov |

| 1-Indanone | Br₂ with KOH, RT | 2,2-Dibromoindan-1-one | - | nih.gov |

| 5,6-Dihydroxyindan-1-one | Br₂ in Acetic Acid, RT | 4,7-Dibromo-5,6-dihydroxyindan-1-one | - | nih.gov |

Table 1. Regioselective bromination of various indanone derivatives under different reaction conditions.

Synthesis from Precursor Molecules and Derivatization Routes

The synthesis of this compound is intrinsically linked to the preparation of its precursor, 1,3-indandione. The most common and straightforward synthesis of 1,3-indandione involves the Claisen condensation of a dialkyl phthalate (B1215562) (like dimethyl phthalate) with an alkyl acetate (B1210297) (like ethyl acetate) wikipedia.orgnih.govmdpi.com. This reaction forms an intermediate which, upon heating in acidic conditions, undergoes hydrolysis and decarboxylation to yield the final 1,3-indandione product nih.govmdpi.com. An alternative method involves the condensation of phthalate compounds with malonate compounds, followed by a hydrolysis and decarboxylation step google.com. Once 1,3-indandione is obtained, direct bromination at the C-2 position yields this compound wikipedia.org.

As a synthetic intermediate, this compound is highly valuable for creating a diverse range of derivatives. It readily reacts with various nucleophiles. For example, in the presence of a phase transfer catalyst, it can be treated with nucleophilic reagents to produce 2-substituted-1,3-indandione derivatives researchgate.net. These derivatives are often precursors themselves, which can be subsequently cyclized to form fused heterocyclic systems researchgate.net. A specific derivatization route involves the cyclocondensation reaction with 2-aminobenzenethiols in refluxing ethanol, which leads to the formation of complex polycyclic structures such as 11H-benzo nih.govtubitak.gov.trresearchgate.netresearchgate.netthiazino[3,4-a]isoindol-11-ones researchgate.netresearchgate.net.

Catalytic Approaches in Halogenated Indandione Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of reactions involving halogenated indandiones. Phase transfer catalysis, in particular, has proven to be an effective methodology.

Phase Transfer Catalysis in Brominated Indandione Formation and Subsequent Reactions

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous or solid phase crdeepjournal.org. In the context of this compound chemistry, PTC is especially useful for its derivatization researchgate.net.

The principle involves a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), which transports a nucleophilic anion from the aqueous or solid phase into the organic phase where the 2-bromo-1,3-indandione substrate is dissolved researchgate.netcrdeepjournal.org. This circumvents the insolubility of the nucleophile in the organic solvent, allowing the reaction to proceed. This methodology has been successfully applied to synthesize a variety of new fused and spiro heterocyclic compounds starting from 2-Bromo-1,3-indandione researchgate.net. The reaction mechanism involves the catalyst forming an ion pair with the nucleophile, which then migrates into the organic phase to react with the substrate researchgate.net. This approach has been used in reactions with nucleophiles such as ethyl glycinate (B8599266) hydrochloride and guanidine (B92328) hydrochloride to afford various cyclized products researchgate.net.

| Nucleophilic Reagent | Reaction Product Type | Catalytic Method | Reference |

| Ethyl glycinate hydrochloride | Indanone annulated to oxazine | Phase Transfer Catalysis | researchgate.net |

| Guanidine hydrochloride | Indanone annulated to imidazole | Phase Transfer Catalysis | researchgate.net |

| o-Aminothiophenol | Indanone annulated to benzothiazine | Phase Transfer Catalysis | researchgate.net |

| Cystamine hydrochloride | Indanone annulated to thiazine | Phase Transfer Catalysis | researchgate.net |

| Ethylenediamine (B42938) | Fused indenopyrazine derivative | Phase Transfer Catalysis | researchgate.net |

| o-Phenylenediamine (B120857) | Fused indenoquinoxaline derivative | Phase Transfer Catalysis | researchgate.net |

Table 2. Examples of derivatization of 2-Bromo-1,3-indandione with various nucleophiles under Phase Transfer Catalysis (PTC) conditions.

Metal-Catalyzed Synthetic Routes for Indanone Derivatives

The synthesis of the indanone scaffold, a core structure in numerous natural products and pharmaceuticals, has been significantly advanced through the use of transition-metal catalysis. rsc.org These methods offer high efficiency and selectivity in constructing the 1-indanone core. rsc.org Various transition metals, including palladium, rhodium, nickel, and ruthenium, have been employed to catalyze annulation, cyclization, and C-H activation reactions, leading to a diverse range of indanone derivatives. rsc.orgbohrium.com

Palladium-catalyzed reactions are prominent in the synthesis of indanones. One established method is the Larock indenone synthesis, which involves the reaction of ortho-halogenated benzaldehydes with alkynes. bohrium.com More recent developments include palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates. organic-chemistry.org For instance, a palladium-catalyzed intramolecular carbonylative annulation using phenyl formate (B1220265) as a carbon monoxide source allows for the efficient synthesis of 2-substituted indene-1,3(2H)-diones from 1-(2-halophenyl)-1,3-diones. organic-chemistry.org Another innovative approach involves a palladium-catalyzed annulation reaction of o-bromobenzaldehydes with norbornene derivatives, which proceeds via C-H activation of the aldehyde group under mild conditions to form the indanone skeleton directly. acs.org Furthermore, direct α-arylation of indane-1,3-dione with various aryl iodides and triflates can be achieved using a palladium complex, yielding 2-substituted aryl indene-1,3-diones in excellent yields. organic-chemistry.org

Rhodium catalysts have also proven effective. Rhodium(III)-catalyzed annulative coupling of aromatic compounds like 9-benzoylcarbazoles with internal alkynes can produce substituted indanones through C-H and C-N bond cleavages. bohrium.com Enantioselective synthesis of chiral 3-aryl-1-indanones has been accomplished via a rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org Additionally, a tandem carborhodium/cyclization and intramolecular proton shift pathway, catalyzed by rhodium, enables the synthesis of 2,3-substituted indanones in water, highlighting a move towards more sustainable conditions. organic-chemistry.org

Other transition metals like nickel and ruthenium have also found application. Nickel-catalyzed reductive cyclization of enones provides a route to indanones with high enantiomeric induction. organic-chemistry.org Nickel has also been utilized in Larock-type annulations of substituted 2-formylphenyl trifluoromethanesulfonate (B1224126) with alkynes to give a wide range of indenones. bohrium.comresearchgate.net Ruthenium catalysts have been used for the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indene and 1-indanone products. organic-chemistry.org

| Catalyst Type | Precursors | Reaction Type | Product | Ref. |

| Palladium | o-bromobenzaldehydes, norbornene derivatives | Annulation / C-H Activation | Indanone derivatives | acs.org |

| Palladium | 1-(2-halophenyl)-1,3-diones, phenyl formate | Carbonylative Annulation | 2-substituted indene-1,3(2H)-diones | organic-chemistry.org |

| Palladium | Indane-1,3-dione, aryl iodides/triflates | α-Arylation | 2-substituted aryl indene-1,3-diones | organic-chemistry.org |

| Rhodium | Pinacolborane chalcone (B49325) derivatives | Asymmetric Intramolecular 1,4-addition | Chiral 3-aryl-1-indanones | organic-chemistry.org |

| Nickel | Enones | Reductive Cyclization | Indanones | organic-chemistry.org |

| Ruthenium | 2-alkyl-1-ethynylbenzene derivatives | Cyclization | 1-substituted-1H-indene and 1-indanone | organic-chemistry.org |

Green Chemistry Principles Applied to Brominated Indandione Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.eduresearchgate.net In the context of synthesizing brominated indandiones, such as this compound, these principles focus on safer reagents, environmentally benign solvents, and improved reaction efficiency. bridgew.edu

A primary target for green chemistry in bromination is the replacement of hazardous elemental bromine (Br₂). wordpress.com Elemental bromine is corrosive, toxic, and difficult to handle. wordpress.com N-Bromosuccinimide (NBS) is a common and safer alternative solid brominating agent used for the bromination of various compounds, including at active methylene positions like the C-2 of the indandione ring system. wordpress.comwikipedia.orgcambridgescholars.com While NBS is less hazardous than liquid bromine, its use still generates by-products like succinimide (B58015) and has a lower atom economy. wordpress.com

To further enhance the green credentials of bromination, researchers have explored various other brominating agents and catalytic systems. These include reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). cambridgescholars.com The development of eco-friendly brominating reagents is a key area of research. cambridgescholars.com For example, using a bromide-bromate couple in an aqueous medium provides an environmentally friendly method for the bromination of aromatic heterocycles. cambridgescholars.com

The choice of solvent is another critical aspect of green synthesis. Traditional bromination reactions often use chlorinated solvents. wordpress.com Green chemistry promotes the use of safer, recyclable, and less toxic solvents. researchgate.net An environmentally friendly procedure for benzyl (B1604629) bromination was developed using diethyl carbonate as the reaction medium under microwave irradiation, which is superior to using carbon tetrachloride in terms of reaction time and yield. rsc.org The solvent and the N-bromosuccinimide (prepared from the recyclable succinimide by-product) can both be recycled, further enhancing the greenness of the process. rsc.org

Improving reaction selectivity and efficiency is also a core green chemistry principle. For instance, a two-step bromination method can improve the selectivity of the reaction and reduce the formation of polybrominated by-products, thus increasing product purity and reducing waste. google.com Phase transfer catalysis (PTC) represents another strategy, allowing reactions between reagents in different phases (e.g., solid-liquid), often with reduced need for organic solvents and milder reaction conditions. researchgate.net The reaction of 2-Bromo-1,3-indandione with nucleophiles can be conducted under phase transfer catalysis conditions. researchgate.net

| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefit | Ref. |

| Safer Reagents | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Bromide/Bromate couple | Reduced toxicity and handling hazards | wordpress.comcambridgescholars.com |

| Benign Solvents | Carbon Tetrachloride, Chlorinated Solvents | Diethyl Carbonate, Water | Reduced environmental impact, recyclability | cambridgescholars.comrsc.org |

| Waste Prevention | Single-step, low selectivity reactions | Two-step bromination to improve selectivity | Reduced by-products and increased purity | google.com |

| Energy Efficiency | Conventional Heating | Microwave Irradiation | Faster reaction times, potentially lower energy use | rsc.org |

| Catalysis | Stoichiometric reagents | Phase Transfer Catalysis (PTC) | Milder conditions, reduced solvent use | researchgate.net |

Mechanistic Studies of 2 Bromo 1h Indene 1,3 2h Dione Reactivity

Photoreactivity and Photochemical Transformations

The interaction of 2-bromo-1H-indene-1,3(2H)-dione with light initiates a series of chemical events, the outcomes of which are profoundly influenced by the surrounding solvent environment.

Solvent-Dependent Photobehavior Analysis

The photochemical behavior of this compound demonstrates a significant dependence on the solvent's ability to act as a hydrogen donor. In solvents such as isopropanol, which readily donates hydrogen atoms, the primary photoproduct is 1H-indene-1,3(2H)-dione. This indicates a reaction pathway where the solvent actively participates in the quenching of a reactive intermediate.

Conversely, when the photolysis is conducted in solvents that are poor hydrogen donors, including benzene (B151609), t-butanol, and acetonitrile (B52724), a more complex mixture of products is formed. The absence of an efficient hydrogen source leads to alternative reaction pathways, resulting in the formation of various dimeric species and other photoproducts.

Homolytic Cleavage of the C2-Bromine Bond and Free Radical Intermediates

The primary photochemical process upon irradiation of this compound is the homolytic cleavage of the carbon-bromine bond at the second position of the indane ring system. This bond scission results in the formation of two highly reactive radical species: an indandion-2-yl radical and a bromine atom.

This initial bond-breaking event is the cornerstone of the compound's photochemistry, generating the key indandion-2-yl radical intermediate. The subsequent fate of this radical is dictated by the surrounding reaction conditions, particularly the nature of the solvent.

Elucidation of Photoproduct Formation Pathways and Mixtures

The variety of photoproducts derived from this compound arises from the subsequent reactions of the indandion-2-yl radical.

In hydrogen-donating solvents, the indandion-2-yl radical can abstract a hydrogen atom from a solvent molecule, leading to the formation of the reduced product, 1H-indene-1,3(2H)-dione. This pathway is typically efficient and leads to a cleaner product profile.

In non-hydrogen-donating solvents, the indandion-2-yl radicals are more likely to interact with each other. This can lead to dimerization, forming products such as 1,1',3,3'-tetraoxo-[2,2'-biindan]-2,2'-diyl. The formation of these dimers is a result of radical-radical coupling reactions that become dominant when the hydrogen abstraction pathway is less favorable. The complexity of the product mixture in these solvents highlights the high reactivity of the radical intermediate.

Nucleophilic Reaction Mechanisms Involving the Bromine Center

The bromine atom attached to the C2 position of this compound makes this carbon center susceptible to nucleophilic attack. This compound serves as a substrate for nucleophilic substitution reactions with a variety of nucleophiles. For example, it reacts with thiourea (B124793) and its derivatives, where the sulfur atom of the thiourea acts as the nucleophile. This attack leads to the displacement of the bromide ion and the formation of isothiouronium salts. These reactions are characteristic of an S_N2-type mechanism at a carbon atom bearing a good leaving group.

Self-Oxidation Phenomena in Indandione Systems Relevant to Bromination

While specific studies on the self-oxidation of this compound are not extensively documented in the provided search results, the general reactivity of the indandione core is relevant. The parent compound, 1H-indene-1,3(2H)-dione, can be susceptible to oxidative processes. The presence of the electron-withdrawing bromine atom at the C2 position can influence the electronic properties of the indandione system, potentially affecting its stability towards oxidation. The chemistry of related compounds, such as ninhydrin, which readily exists in a hydrated form, underscores the reactivity of the dicarbonyl system in indandiones. This inherent reactivity could play a role in potential side reactions during the synthesis (bromination) or subsequent handling of this compound.

Other Key Organic Transformations and Associated Mechanisms

This compound is a valuable and versatile building block in organic synthesis. Its utility stems from its ability to act as a precursor for a wide array of more complex molecules, particularly heterocyclic compounds.

A primary application involves its use in the synthesis of various C2-substituted 1H-indene-1,3(2H)-dione derivatives. By reacting it with a range of nucleophiles, a diverse library of compounds can be accessed. For instance, reactions with amines can yield 2-amino-1H-indene-1,3(2H)-dione derivatives. These transformations typically proceed through a nucleophilic substitution mechanism, where the incoming nucleophile displaces the bromide leaving group. The reactivity of the C-Br bond allows for the construction of more elaborate molecular frameworks, making it a key intermediate in synthetic organic chemistry.

Computational Chemistry and Advanced Spectroscopic Characterization of 2 Bromo 1h Indene 1,3 2h Dione

Advanced Spectroscopic Data Interpretation for Structural Elucidation

The precise structure of 2-Bromo-1H-indene-1,3(2H)-dione has been determined through a combination of sophisticated spectroscopic techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide critical data for confirming its framework.

The ¹H NMR spectrum of related indene (B144670) compounds shows characteristic signals for the aromatic protons. chemicalbook.com For instance, in the parent indene molecule, the aromatic protons appear in the range of δ 7.1-7.5 ppm, while the protons on the five-membered ring have distinct chemical shifts. chemicalbook.com The presence of a bromine atom and two carbonyl groups in this compound significantly influences the electronic environment of the neighboring protons, leading to shifts in their resonance frequencies.

The ¹³C NMR spectrum is equally informative. The carbonyl carbons of the dione (B5365651) moiety are typically observed at low field, around δ 196.5 ppm, a characteristic feature for such functional groups. The carbon atom attached to the bromine would also exhibit a specific chemical shift, influenced by the electronegativity of the halogen. The aromatic carbons would appear in the typical region of δ 120-140 ppm. Detailed analysis of both ¹H and ¹³C NMR data, including coupling patterns and chemical shifts, allows for the unambiguous assignment of each proton and carbon in the molecule.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound | Aromatic protons, Methine proton | Carbonyl carbons (~196.5), Aromatic carbons, C-Br | C=O stretching, C-Br stretching, Aromatic C-H stretching | Molecular ion peak corresponding to C₉H₅BrO₂ |

| 1,3-Indandione (B147059) | Aromatic protons, Methylene (B1212753) protons | Carbonyl carbons, Aromatic carbons, Methylene carbon | C=O stretching, Aromatic C-H stretching, Aliphatic C-H stretching | Molecular ion peak corresponding to C₉H₆O₂ |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption bands are expected to be from the carbonyl (C=O) groups of the dione. These typically appear as strong absorptions in the region of 1680-1750 cm⁻¹. The presence of the carbon-bromine (C-Br) bond would give rise to a characteristic absorption in the lower frequency region of the spectrum. Additionally, the aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₅BrO₂, the expected molecular weight is approximately 225.04 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm the exact mass, providing further evidence for the compound's identity. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Quantum Chemical Modeling of Electronic Structure

Computational chemistry offers powerful tools to investigate the electronic properties of molecules, complementing experimental data and providing deeper insights into their reactivity and behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For related compounds, the HOMO-LUMO energy gap has been calculated to be in the range of 4.93 to 5.07 eV. researchgate.net Similar calculations for this compound would provide a quantitative measure of its electronic stability and potential for participating in chemical reactions.

Charge Distribution and Dipole Moment Calculations

The distribution of electron density within a molecule is fundamental to its chemical and physical properties. Quantum chemical calculations can provide a detailed picture of the charge distribution in this compound. The electronegative oxygen and bromine atoms are expected to draw electron density, resulting in partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms.

Theoretical Studies on Reaction Pathways and Energetics

Computational methods can be employed to explore the potential reaction pathways of this compound. For instance, the bromine atom can be a leaving group in nucleophilic substitution reactions. Theoretical calculations can model the transition states and intermediates involved in such reactions, providing information about the activation energies and reaction thermodynamics.

By mapping out the potential energy surface for various reactions, computational studies can predict the most likely reaction products and the conditions required to achieve them. This information is invaluable for designing synthetic routes to new derivatives of this compound and for understanding its role in more complex chemical processes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial in drug discovery and medicinal chemistry for elucidating interaction mechanisms and predicting the binding affinity of a compound to a biological target. For the class of indane-1,3-diones, molecular docking has been instrumental in identifying potential therapeutic applications by simulating their interactions with various enzymes and proteins.

Interaction with Tyrosinase

Derivatives of 1H-indene-1,3(2H)-dione have been investigated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. sums.ac.ir Molecular docking analyses on 2-arylidine-1H-indene-1,3(2H)-dione analogues revealed their ability to fit within the enzyme's active site. sums.ac.ir For instance, a derivative bearing a nitrothiophene group was identified as a potent inhibitor, with simulations showing specific interactions within the tyrosinase active site (PDB: 2Y9X). sums.ac.ir These studies suggest that the indane-1,3-dione scaffold serves as an effective structural backbone for designing enzyme inhibitors.

Interaction with Bacterial Enzymes

The therapeutic potential of bromo-substituted heterocyclic compounds extends to antibacterial applications. Computational studies on compounds structurally related to this compound have explored their interactions with essential bacterial enzymes. A study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one utilized molecular docking to evaluate its binding affinity against several bacterial protein targets. nih.gov The results indicated strong interactions with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), suggesting these as potential mechanisms for antibacterial activity. nih.gov

The binding energies, which indicate the stability of the ligand-target complex, were calculated for the bromo-substituted analogue against various receptors, as detailed in the table below.

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| Dihydrofolate Reductase (DHFR) | Not Specified | -7.07 |

| Dehydrosqualene Synthase (DHSS) | Not Specified | -7.05 |

| DNA Gyrase | Not Specified | Data not available in specified format |

| Glucose-6-phosphate synthase (GlmS) | Not Specified | Data not available in specified format |

| Undecaprenyl Pyrophosphate Synthase (UDPPS) | Not Specified | Data not available in specified format |

| This data is for the related compound 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one and is presented to illustrate the potential interactions of bromo-substituted heterocyclic compounds. nih.gov |

Interaction with DNA

Computational studies involving density functional theory (DFT) and molecular docking have also been performed on spirocyclic derivatives of indene-1,3-dione to explore their interaction with DNA. nih.gov These simulations demonstrated that certain spiro[indene-2,2'- sigmaaldrich.combldpharm.comoxathiazine]-1,3-diones could bind effectively into the minor groove of B-DNA. nih.gov The binding affinities for these related compounds ranged from -8.6 to -9.7 kcal/mol, indicating a strong and favorable interaction, stabilized primarily by hydrophobic forces and hydrogen bonds. nih.gov This suggests a potential role for indene-dione derivatives as DNA-interacting agents.

Applications of 2 Bromo 1h Indene 1,3 2h Dione in Advanced Organic Synthesis

Strategic Intermediate for Complex Molecule Construction

2-Bromo-1H-indene-1,3(2H)-dione is a key strategic intermediate in the synthesis of intricate molecular architectures. The presence of the bromine atom at the 2-position of the indane-1,3-dione scaffold provides a handle for introducing various functional groups through nucleophilic substitution reactions. This reactivity is central to its utility in building complex molecular frameworks.

The carbon at the C-2 position is alpha to both carbonyl groups, making it susceptible to nucleophilic attack. wikipedia.org This inherent reactivity allows for the displacement of the bromide ion by a wide array of nucleophiles, leading to the formation of 2-substituted-1,3-indandione derivatives. researchgate.net These derivatives can then be further elaborated into more complex structures. For instance, the reaction with different nucleophilic reagents under phase transfer catalysis (PTC) conditions can directly yield corresponding fused indenopyrazoles or spiro heterocyclic compounds. researchgate.netnih.gov

The versatility of this compound as an intermediate is further highlighted by its use in multicomponent reactions (MCRs). rsc.orgrug.nl MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. rsc.orgresearchgate.net For example, a four-component quadruple cascade reaction involving this compound, an aldehyde, and a β-nitrostyrene derived Morita–Baylis–Hillman (MBH) acetate (B1210297) can generate highly substituted bis-spirocyclohexanes. rsc.orgnih.gov

Building Blocks for Heterocyclic and Fused Ring Systems

A significant application of this compound lies in its role as a precursor for the synthesis of a diverse range of heterocyclic and fused ring systems. acdlabs.com These structural motifs are prevalent in many biologically active compounds and functional materials.

The reaction of this compound with various binucleophiles is a common strategy for constructing fused heterocyclic systems. For example, cyclocondensation with 2-aminobenzenethiols leads to the formation of benzo[b]indeno[1,2-e] researchgate.netnih.govthiazin-11(10aH)-ones. researchgate.net Similarly, reactions with reagents like ethylenediamine (B42938) and o-phenylenediamine (B120857) can afford indanones annulated to heterocycles such as oxazines, imidazoles, and thiazines. researchgate.net The synthesis of indenopyrazoles has also been achieved through reactions with hydrazine (B178648) derivatives. nih.gov

Furthermore, the versatility of this compound extends to the synthesis of spiroheterocycles. Treatment of this compound with different nucleophilic reagents under phase transfer catalysis conditions can lead to the formation of spiro(1,3-indandione) derivatives. researchgate.net These reactions underscore the importance of this compound as a flexible building block for accessing complex heterocyclic architectures.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)

This compound is a valuable substrate for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of biaryl and other complex carbon skeletons.

The bromine atom in this compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. nih.govbeilstein-journals.org This allows for the introduction of aryl groups at the 2-position of the indane-1,3-dione core, leading to the formation of 2-aryl-1,3-indandiones. The reaction conditions for these couplings can be optimized by varying the palladium catalyst, ligand, base, and solvent to achieve high yields. nih.govnih.gov For instance, the use of a recyclable polymer-supported N-heterocyclic carbene–palladium complex has been shown to be an effective catalyst for the Suzuki-Miyaura cross-coupling of related bromo compounds. beilstein-journals.org

Beyond Suzuki-Miyaura reactions, other cross-coupling methodologies can also be employed. The reactivity of the bromine atom allows for its participation in various other palladium-catalyzed transformations, expanding the scope of accessible structures. rsc.orgrsc.org These reactions are crucial for the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry.

Precursor to Diversely Substituted Indanones and Indandiones

This compound serves as a versatile precursor for the synthesis of a wide array of substituted indanone and indandione derivatives. researchgate.net The reactivity of the bromine atom allows for the introduction of various substituents at the 2-position, leading to a diverse library of compounds with potentially interesting chemical and biological properties.

Nucleophilic substitution reactions are the primary method for modifying the 2-position. A broad range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromine atom to yield the corresponding 2-substituted indane-1,3-diones. For example, reaction with thiophenols can produce 2-arylthio-1,3-indandiones, which can then be further functionalized.

Furthermore, the Knoevenagel condensation of 1,3-indandione (B147059) (which can be conceptually derived from the reduction of the bromo-derivative) with various aldehydes is a widely used method to synthesize 2-arylidene-1,3-indandiones. acs.org While this reaction doesn't directly start from the bromo-compound, the extensive chemistry of 1,3-indandione highlights the importance of this core structure, which is readily accessible and functionalizable via its bromo derivative. The resulting 2-arylidene-1,3-diones are themselves important intermediates in organic synthesis. acs.org

The ability to introduce a wide variety of functional groups onto the indane-1,3-dione scaffold makes this compound a valuable starting material for generating libraries of compounds for screening in drug discovery and materials science.

Biological and Medicinal Chemistry Research Perspectives on 2 Bromo 1h Indene 1,3 2h Dione Derivatives

Structure-Activity Relationship (SAR) Investigations of Substituted Indanone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For substituted indanone derivatives, including those related to 2-Bromo-1H-indene-1,3(2H)-dione, research has identified key structural features that govern their biological effects.

In the context of cyclooxygenase-2 (COX-2) inhibition , studies on 5-methanesulfonamido-1-indanone derivatives have revealed that substitutions on the 6-phenyl ring are critical for potency. nih.gov Specifically, ortho- and para-substituted 6-phenyl groups were found to be optimal for in vitro activity. nih.gov Replacing the phenyl ring with various heterocycles generally resulted in less active compounds. nih.gov Furthermore, the methanesulfonamido group at the 5-position of the indanone system appeared to be the most favorable for activity. nih.gov

In the realm of tyrosinase inhibition , the design of 4-amino-2',4'-dihydroxyindanone derivatives highlighted the importance of the 4-amino and 4-amido-2',4'-dihydroxyindanone motifs. nih.gov Analogues featuring these groups demonstrated a two- to ten-fold increase in activity compared to the parent compound. nih.gov

Mechanistic Elucidation of Biological Activities

Anti-inflammatory Action Mechanisms

The anti-inflammatory properties of 1,3-indandione (B147059) derivatives are often linked to their ability to inhibit COX enzymes, particularly COX-2. nih.govnih.gov COX-2 is an inducible enzyme that plays a significant role in inflammatory conditions by catalyzing the production of prostaglandins, which are key mediators of inflammation. nih.govnih.govyoutube.com By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.govnih.gov Some 2-aryl-1,3-indandione derivatives have demonstrated anti-inflammatory effects in animal studies. nih.gov

Anticancer Cytotoxicity and Induction of Apoptotic Pathways

Indandione derivatives have emerged as a promising class of compounds with potential anticancer activity. nih.govnih.gov Research has shown that certain derivatives can induce apoptosis, a form of programmed cell death, in cancer cells. For example, some pyrimidinedione-containing indeno-heterocycles have shown enhanced cytotoxicity. nih.gov While some aniline, pyrazole, and triazole-based indeno-heterocycles were found to be inactive in inducing apoptosis, the pyrimidinedione moiety was identified as a key element for acceptable cytotoxicity. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal) and Mechanisms of Action

Derivatives of 1,3-indandione have demonstrated notable antimicrobial activity against a range of bacteria and fungi. nih.govijpsr.comresearchgate.netresearchgate.net

Antibacterial and Antifungal Activity: Studies have shown that certain 1,3-indandione derivatives exhibit significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govresearchgate.net Similarly, antifungal activity has been observed against species like Aspergillus niger and Candida albicans. nih.govresearchgate.net For instance, one study found that a specific 1,3-indandione derivative showed better antibacterial and antifungal activity than variously substituted tetrahydrobenzo[h]quinazoline-2-thiones and pyrimidine-2-thiones. nih.gov Another study reported that derivatives with a phenolic group or meta- and para-di-substitutions exhibited superior antimicrobial and antifungal activities. iajps.com

Mechanisms of Action: The precise mechanisms of antimicrobial action are still under investigation. However, molecular docking studies suggest that some of these compounds may exert their effects by interacting with key bacterial enzymes. researchgate.net

Neuroprotective and Anti-Alzheimer's Disease Modulations

The multifaceted nature of Alzheimer's disease has prompted the development of multi-target-directed ligands, and indanone derivatives have shown promise in this area. nih.govnih.gov

Multi-Target Approach: Researchers have designed and synthesized indanone derivatives that exhibit a combination of beneficial activities for treating Alzheimer's disease. These include:

Cholinesterase Inhibition: As mentioned earlier, these compounds can inhibit both AChE and BChE, helping to restore acetylcholine (B1216132) levels in the brain. nih.govnih.gov

Inhibition of Amyloid-β Aggregation: Several indanone derivatives have been shown to significantly inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils, a hallmark of Alzheimer's disease. nih.gov

Disaggregation of Preformed Aβ Oligomers: Some compounds can also catalyze the disassembly of existing Aβ aggregates. nih.gov

Antioxidant Activity: The antioxidant properties of these derivatives can help to mitigate the oxidative stress associated with the disease. nih.gov

Furthermore, in vitro studies have indicated that some of these promising multi-functional compounds can cross the blood-brain barrier, a crucial requirement for drugs targeting the central nervous system. nih.gov

Predictive Pharmacokinetic Profiling (ADMET) in Drug Design Contexts

The 1,3-indandione core is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects. ijpsr.commdpi.com The introduction of a bromine atom at the 2-position provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds. However, the ultimate utility of these derivatives as therapeutic agents hinges on their ADMET profiles. In silico ADMET prediction offers a rapid and cost-effective means to evaluate these properties before committing to extensive and expensive experimental studies. nih.govnih.gov

Various computational models and software platforms are available to predict a wide array of ADMET parameters. mdpi.com These tools utilize quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological and physicochemical properties. researchgate.net For 1,3-indandione derivatives, key parameters of interest include lipophilicity (log P), aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes.

Key ADMET Parameters for this compound Derivatives

To illustrate the application of predictive ADMET profiling, a hypothetical set of 2-substituted 1,3-indandione derivatives is presented below. The data in the table are representative of the types of predictions that can be generated using in silico tools. It is important to note that these are predictive values and would require experimental validation.

| Compound | Substituent at C2 | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted BBB Permeability | Predicted Human Intestinal Absorption (%) | Predicted CYP2D6 Inhibition |

|---|---|---|---|---|---|---|

| 1 | -Br | 1.85 | 550 | High | 92 | Non-inhibitor |

| 2 | -Phenyl | 3.50 | 80 | High | 95 | Inhibitor |

| 3 | -4-Chlorophenyl | 4.20 | 25 | High | 96 | Inhibitor |

| 4 | -4-Methoxyphenyl | 3.60 | 70 | High | 94 | Inhibitor |

| 5 | -Morpholino | 1.50 | 1200 | Low | 85 | Non-inhibitor |

Lipophilicity (logP): As illustrated in the table, the lipophilicity of the molecule, a key determinant of its absorption and distribution, can be significantly modulated by the substituent at the 2-position. A simple phenyl group increases the predicted logP compared to the parent bromo-compound, and this is further increased by the addition of a chloro-substituent. Conversely, a polar group like morpholine (B109124) decreases the logP.

Aqueous Solubility: solubility is inversely related to lipophilicity. The more lipophilic compounds are predicted to have lower aqueous solubility, which can impact their formulation and bioavailability.

Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system, the ability to cross the BBB is crucial. The "BOILED-Egg" model is a commonly used visualization tool to predict BBB penetration based on lipophilicity and polarity. nih.gov The hypothetical data suggests that the more lipophilic derivatives are more likely to cross the BBB.

Human Intestinal Absorption (HIA): High HIA is desirable for orally administered drugs. The predictions suggest that most of these derivatives would be well-absorbed from the gastrointestinal tract.

CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. The predictions indicate that the introduction of an aryl group at the C2 position might lead to inhibition of CYP2D6, a major drug-metabolizing enzyme. This is a critical consideration for further development.

Future Research Directions and Emerging Opportunities for 2 Bromo 1h Indene 1,3 2h Dione

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental impact. Future research on 2-Bromo-1H-indene-1,3(2H)-dione is expected to move beyond traditional bromination methods, which often involve hazardous reagents like elemental bromine. wikipedia.org

Emerging sustainable approaches that warrant investigation include:

Photoredox Catalysis: This technique offers a promising alternative for the selective α,α-dibromination of 1,3-diketones and could be adapted for the mono-bromination of 1,3-indandione (B147059). nih.gov Photoredox catalysis often proceeds under mild conditions with high selectivity, reducing waste and avoiding harsh reagents. nih.gov

Electrochemical Synthesis: The electrochemical oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones has been shown to produce new derivatives efficiently. nih.gov Future work could explore the direct electrochemical bromination of 1,3-indandione, providing a reagent-free and environmentally benign pathway to the target molecule.

Ionic Liquids and Microwave-Assisted Synthesis: Novel methods using task-specific ionic liquids, such as 2-hydroxyethylammonium formate (B1220265) (2-HEAF), have proven effective for the green and rapid synthesis of 2-arylidenindane-1,3-diones at room temperature. acs.org Similarly, microwave-assisted synthesis in water has been utilized for related compounds. acs.org The application of these energy-efficient and often solvent-free techniques to the synthesis of this compound represents a significant opportunity for sustainable production.

A comparative table of potential synthetic routes is presented below.

| Synthetic Method | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | High selectivity, mild reaction conditions, reduced use of hazardous reagents. nih.gov | Development of specific photocatalysts and conditions for mono-bromination. |

| Electrochemical Synthesis | Reagent-free bromination, high purity, environmentally friendly. nih.gov | Optimization of electrode materials and reaction conditions for high yield. |

| Ionic Liquid Catalysis | Fast reaction times, low-cost, solvent-free conditions, reusability of catalyst. acs.org | Screening of task-specific ionic liquids for the bromination reaction. |

| Microwave-Assisted Synthesis | Significantly reduced reaction times, potential for improved yields. acs.org | Optimization of microwave parameters and solvent systems. |

In-depth Mechanistic Insights via Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the reactivity of this compound. Future research will increasingly rely on a combination of advanced analytical techniques and computational modeling to elucidate the intricate details of its chemical transformations.

Advanced Spectroscopic Methods: Kinetic studies on the bromination of related 2-benzylidene-1,3-indandiones have been performed using UV-Vis spectroscopy to determine reaction orders and the influence of substituents. researchgate.net Similar kinetic analyses can be applied to the reactions of this compound. Furthermore, advanced NMR techniques, such as 1D and 2D correlation spectroscopy, are invaluable for determining the precise regio- and stereochemistry of products formed in complex reactions, as demonstrated in studies of related heterocyclic systems. elsevierpure.com

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, regioselectivity, and the electronic properties of reactants and transition states. elsevierpure.com For instance, DFT calculations can evaluate global and local electrophilicity and nucleophilicity, providing insights that explain experimentally observed outcomes. elsevierpure.com Methods like the Artificial Force Induced Reaction (AFIR) and the Unified Reaction Valley Approach (URVA) are emerging as powerful computational tools for systematically exploring reaction pathways and understanding the sequence of bond-breaking and bond-forming events. smu.educhemrxiv.org Applying these computational methods could reveal detailed mechanistic pathways for the substitution and cyclization reactions of this compound.

| Analytical/Computational Technique | Type of Insight Provided | Relevance to this compound |

| UV-Vis Spectroscopy | Reaction kinetics, rate orders, substituent effects. researchgate.net | Understanding the kinetics of substitution and addition reactions. |

| Advanced NMR (1D/2D) | Unambiguous structural elucidation, determination of regio- and stereoisomers. elsevierpure.com | Characterizing complex products derived from the compound. |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, regioselectivity, transition state analysis. elsevierpure.com | Predicting reactivity and guiding the design of new reactions. |

| URVA/AFIR Computational Methods | Detailed step-by-step reaction mechanisms, identification of key chemical processes. smu.educhemrxiv.org | Elucidating complex multi-step transformations and radical cyclizations. |

Exploration of Untapped Biological Targets and Therapeutic Applications

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The presence of a bromine atom in this compound can significantly modulate these activities and introduce new therapeutic possibilities.

Future research should focus on exploring less-conventional biological targets:

Novel Anticancer Mechanisms: While indandiones are known to have cytotoxic effects on cancer cells like HepG2 and HCT-116, the specific pathways are often not fully elucidated. researchgate.net An emerging area of interest is the inhibition of protein-protein interactions, such as the MDM2-p53 interaction, which is a critical pathway in cancer development. researchgate.net Derivatives of this compound could be designed and screened as potential inhibitors in this pathway.

Targeting Specific Enzymes: The antiplatelet activity of some indandione derivatives has been linked to the inhibition of the cyclooxygenase (COX) pathway. nih.gov This suggests that this compound and its analogs could be explored as selective inhibitors of COX enzymes or other key players in inflammatory and thrombotic pathways.

Neuroprotective Agents: The structural similarity of the indandione core to compounds like Donepezil, used in Alzheimer's treatment, suggests a potential, yet largely unexplored, role in neurodegenerative diseases. nih.govnih.gov Research into the ability of this compound derivatives to inhibit processes like beta-amyloid aggregation is a compelling future direction. researchgate.net

Antiviral and Antimicrobial Specificity: The broad antiviral and antimicrobial activities of indandiones warrant more focused investigation. nih.govresearchgate.net Future studies should aim to identify the specific viral (e.g., Papillomaviridae) or bacterial targets and elucidate the mechanism of action, which could involve interference with microbial metabolic pathways. nih.govijpsr.com

| Potential Therapeutic Area | Untapped Biological Target/Mechanism | Rationale/Supporting Evidence |

| Oncology | Inhibition of MDM2-p53 protein-protein interaction. researchgate.net | Indandione-based spiro compounds have been hypothesized to act as inhibitors. researchgate.net |

| Inflammation/Thrombosis | Selective inhibition of Cyclooxygenase (COX) enzymes. nih.gov | Catechol-containing indandiones show antiplatelet activity via the arachidonic acid pathway. nih.gov |

| Neurodegenerative Diseases | Inhibition of beta-amyloid plaque formation. researchgate.net | Indandione derivatives show potential for treating Alzheimer's disease. nih.govresearchgate.net |

| Infectious Diseases | Specific viral or bacterial enzyme targets. | Broad antimicrobial/antiviral activity is known, but specific mechanisms are underexplored. nih.govijpsr.com |

Integration into Materials Science and Supramolecular Chemistry Research

The unique electronic and structural properties of the 1,3-indandione core make it an attractive building block for functional materials. bohrium.com The introduction of a bromine atom provides a handle for further functionalization and introduces the possibility of halogen bonding, a key interaction in supramolecular chemistry.

Emerging opportunities in this domain include:

Development of Novel Fluorophores and Sensors: A recognized area for future exploration is the development of indanone-based fluorophores. bohrium.com The 2-bromo-1,3-indandione scaffold can be functionalized to create novel sensor molecules, where the quenching or enhancement of fluorescence upon binding to an analyte could be used for detection.

Organic Electronics and Non-Linear Optics (NLO): The parent 1,3-indandione is a strong electron acceptor, a property leveraged in designing dyes for solar cells and chromophores for NLO applications. encyclopedia.pub The electron-withdrawing nature of the bromine atom can further enhance these properties. Future work could involve synthesizing push-pull systems based on the 2-bromo-1,3-indandione core to create advanced materials for organic electronics.

Supramolecular Assembly via Halogen Bonding: The bromine atom on the C-2 position is a potential halogen bond donor. Studies on related brominated heterocyclic compounds have shown the importance of Br⋯O interactions in directing crystal packing and forming predictable supramolecular architectures. researchgate.net This opens up the exciting possibility of using this compound as a tecton (a building block) for crystal engineering and the design of co-crystals with specific network topologies and properties.

Polymer Chemistry: The 1,3-indandione moiety can be incorporated into polymer backbones or as pendant groups. The reactivity of the 2-bromo position allows for grafting onto polymer chains or for polymerization initiation, leading to new polymers with tailored optical, electronic, or thermal properties.

Q & A

Q. What are the established synthetic routes for 2-Bromo-1H-indene-1,3(2H)-dione?

The compound is typically synthesized via bromination of 1,3-indandione derivatives. A common method involves condensation of phthalide with benzaldehyde under sodium methoxide catalysis, followed by bromination using reagents like N-bromosuccinimide (NBS) . For example, 5-bromo derivatives are prepared by reacting 1,3-indandione with bromine-containing aldehydes in the presence of acid catalysts (e.g., camphorsulfonic acid), yielding products with ~52–93% efficiency depending on substituents . Key steps include temperature control (reflux in ethanol) and purification via column chromatography.

Q. How is this compound characterized spectroscopically?

- NMR Spectroscopy : NMR reveals aromatic proton shifts (δ 7.6–8.1 ppm for indene protons) and bromine-induced deshielding. For example, 5-bromo-substituted derivatives show a singlet at δ 7.94 ppm for the Br-adjacent proton .

- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H] at m/z 309.0121 for CHBrO) .

- Melting Point : Reported as 118–120°C, with density 1.787 g/cm .

Q. What physicochemical properties are critical for handling this compound?

Key properties include a melting point of 118–120°C, boiling point of 334.9°C at 760 mmHg, and a density of 1.787 g/cm. Its low solubility in polar solvents necessitates use of DMSO or dichloromethane for reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated indanediones?

Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and intermolecular interactions. For example, the crystal structure of a related bromo-indanedione derivative (CHBrO) reveals planar geometry, with Br–C bond lengths of 1.89 Å and π-π stacking distances of 3.5–3.7 Å . SHELX software (e.g., SHELXL-2018) refines structures using high-resolution data, with R-factors < 0.05 for reliable models .

Q. What strategies optimize functionalization of the indanedione core for diverse applications?

- Acylation : Reacting with carboxylic acids (e.g., 2-benzofurancarboxylic acid) under Friedel-Crafts conditions introduces acyl groups at the C2 position, yielding derivatives with 70–93% efficiency .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) at C4 increase electrophilicity, enabling nucleophilic attacks, while bromine at C5 enhances steric hindrance .

Q. How do reaction conditions influence contradictory yields in brominated indanedione synthesis?

Contradictions arise from catalyst choice and solvent systems. For instance:

- Catalyst : Using CSA (camphorsulfonic acid) vs. HSO alters reaction kinetics due to differing acid strengths.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions .

Q. What computational methods predict the electronic effects of substituents on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For example, bromine at C5 reduces the LUMO energy (-2.1 eV) compared to non-brominated analogs (-1.8 eV), enhancing electrophilic character . Molecular docking studies further predict bioactivity by simulating interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.